4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Description
4-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research in synthetic chemistry has developed novel compounds through complex reactions. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, displaying significant anti-inflammatory and analgesic activities, showcases the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, advancements in the regioselective synthesis of pyrimidine-annelated heterocycles highlight the versatility of these compounds in organic synthesis (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).
Biological Activities
Several studies focus on the biological activities of heterocyclic compounds. For instance, new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to high anti-Hepatitis B virus activities, indicating their potential as antiviral agents (El‐Sayed, Ramiz, & Abdel-Rahman, 2009). Another study explored the synthesis and evaluation of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as inhibitors of FGFR1, showing promising antitumor activities (Ye, Wang, Nian, Wang, Chen, Yu, & Wang, 2015).
Material Science Applications
In material science, the study of weak interactions in barbituric acid derivatives revealed steady intermolecular organic "sandwich" complexes, providing insights into the design of molecular structures with specific physical and chemical properties (Khrustalev, Krasnov, & Timofeeva, 2008). This research contributes to the understanding of π–π stacking versus hydrogen bonding interactions, crucial for developing new materials.
Properties
IUPAC Name |
4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13-6-5-7-16(8-13)10-26-21(27)19-18(12-30-24-19)25(22(26)28)11-17-15(3)20(29-4)14(2)9-23-17/h5-9,12H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTIZIKMNJPJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=NC=C(C(=C4C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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